

4,6-Dimethyl-2-(methylthio)pyrimidine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4,6-Dimethyl-2-(methylthio)pyrimidine
Cat. No.:	B088904

[Get Quote](#)

An In-Depth Technical Guide to **4,6-Dimethyl-2-(methylthio)pyrimidine**: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of **4,6-Dimethyl-2-(methylthio)pyrimidine**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's core structural features, physicochemical properties, and established synthetic pathways. A primary focus is placed on its functional role as a thymine analog, contextualizing its application in the field of antimetabolite therapies. By synthesizing structural data, proven experimental protocols, and mechanistic insights, this guide serves as an essential resource for scientists leveraging this pyrimidine derivative in their research.

Molecular Identity and Structure

The foundational step in understanding the utility of any chemical entity is the precise characterization of its molecular identity and structure. **4,6-Dimethyl-2-(methylthio)pyrimidine** is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are central to various biological processes and pharmaceutical agents.

Chemical Identifiers

A consistent and unambiguous identification of the compound is critical for research and regulatory purposes. The key identifiers for **4,6-Dimethyl-2-(methylthio)pyrimidine** are summarized below.

Identifier	Value	Source
IUPAC Name	4,6-dimethyl-2-(methylsulfanyl)pyrimidine	(Systematic)
CAS Number	14001-64-0	
Molecular Formula	C ₇ H ₁₀ N ₂ S	
Molecular Weight	154.24 g/mol	
SMILES	CSC1=NC(C)=CC(C)=N1	

Molecular Structure Elucidation

The structure of **4,6-Dimethyl-2-(methylthio)pyrimidine** is defined by a central pyrimidine ring. This six-membered aromatic ring contains two nitrogen atoms at positions 1 and 3. The key substitutions that dictate its chemical behavior are:

- Methyl Groups (CH₃): Two methyl groups are attached to carbons 4 and 6 of the pyrimidine ring.
- Methylthio Group (SCH₃): A methylthio group is attached to carbon 2. This sulfur-linked moiety is crucial to its function, enhancing lipophilicity compared to a simple methyl group.

This specific arrangement of functional groups results in a molecule with distinct electronic and steric properties that are leveraged in its applications as a synthetic intermediate and bioactive compound.

Visualization

The two-dimensional representation of the molecule provides a clear view of the atomic connectivity.

Caption: 2D structure of **4,6-dimethyl-2-(methylthio)pyrimidine**.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from closely related analogs.

Physicochemical Properties

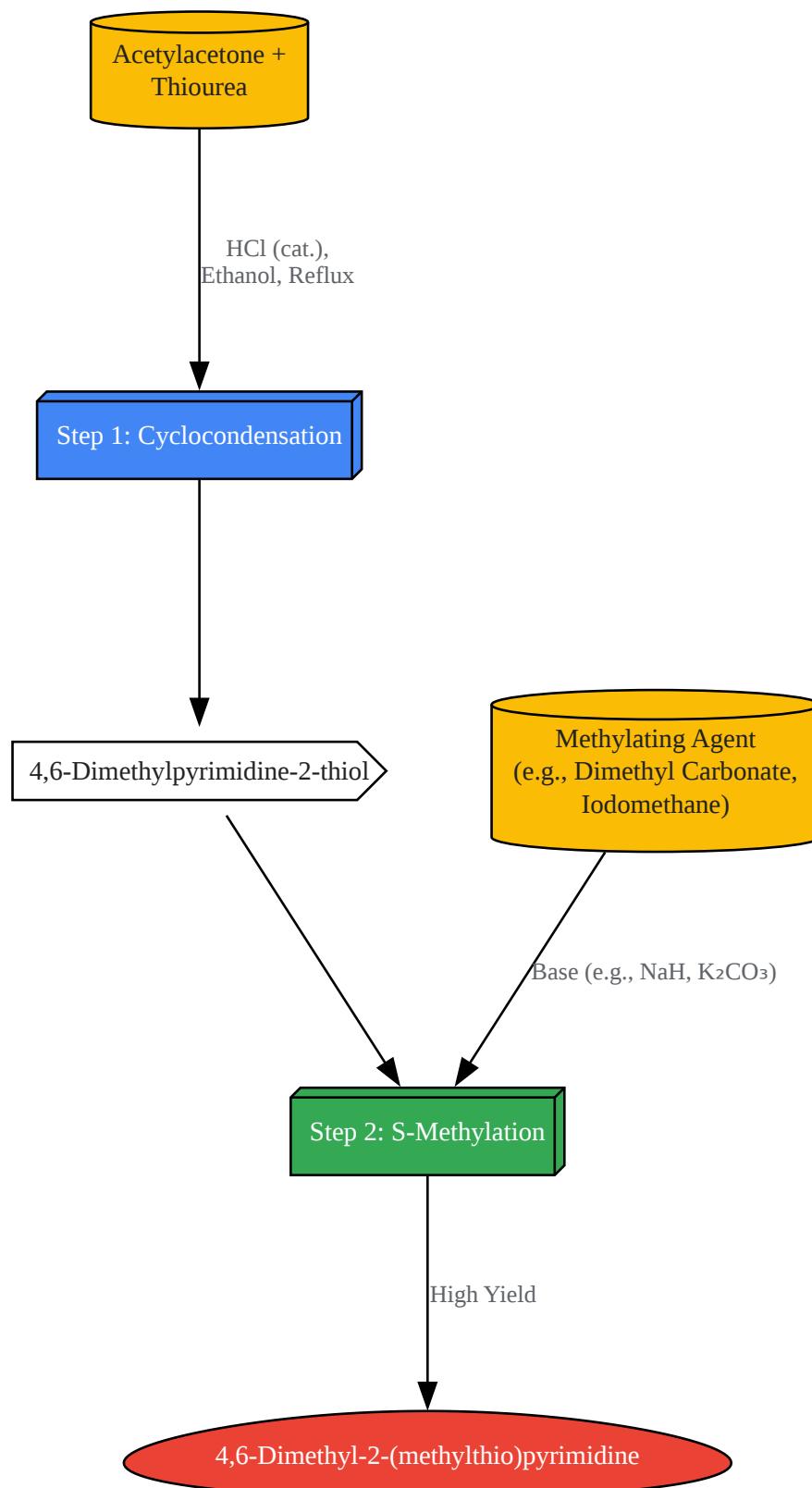
The physical properties of a compound govern its behavior in various systems, including solubility and stability.

Property	Value	Notes
Appearance	White to off-white solid	Inferred from similar pyrimidine derivatives.
Melting Point	Data not available	Related dihydroxy-analogs have high melting points (>300 °C). [1]
Boiling Point	Data not available	The parent 4,6-dimethylpyrimidine boils at 154 °C. [2]
Solubility	Soluble in most organic solvents	Inferred from related compounds like 4,6-Dimethoxy-2-(methylthio)pyrimidine. [3]
Storage	2-8 °C, dry, well-ventilated	Recommended for maintaining stability.

Anticipated Spectroscopic Signature

Spectroscopic analysis is essential for structure confirmation and purity assessment. Based on the molecular structure, the following Nuclear Magnetic Resonance (NMR) and Infrared (IR) signatures are predicted.

- ¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.


- ~ 6.5-7.0 ppm (singlet, 1H): This signal corresponds to the lone proton at the C5 position of the pyrimidine ring.
- ~ 2.5 ppm (singlet, 3H): This signal arises from the three equivalent protons of the methylthio (SCH_3) group.
- ~ 2.3 ppm (singlet, 6H): This signal represents the six equivalent protons from the two methyl groups at the C4 and C6 positions. The equivalence is due to the molecule's symmetry.
- ^{13}C NMR: The carbon NMR spectrum should distinctly show all seven carbon atoms.
 - ~ 170 ppm: Carbon at C2, attached to the electronegative sulfur and two nitrogen atoms.
 - ~ 165 ppm: Carbons at C4 and C6, being equivalent.
 - ~ 115 ppm: Carbon at C5.
 - ~ 24 ppm: Carbon of the two equivalent methyl groups on the ring.
 - ~ 14 ppm: Carbon of the methylthio group.
- Infrared (IR) Spectroscopy: Key vibrational modes would include:
 - ~ 3000-2850 cm^{-1} : C-H stretching from the methyl groups.
 - ~ 1600-1450 cm^{-1} : C=N and C=C stretching vibrations characteristic of the aromatic pyrimidine ring.

Synthesis and Handling

The synthesis of **4,6-Dimethyl-2-(methylthio)pyrimidine** is typically achieved through a reliable and high-yielding two-step process starting from common laboratory reagents.[\[4\]](#)[\[5\]](#)

Synthetic Workflow

The overall process involves the initial formation of a pyrimidine-thiol intermediate followed by S-methylation. This approach is a cornerstone of pyrimidine chemistry, offering a robust method for introducing the methylthio group.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **4,6-Dimethyl-2-(methylthio)pyrimidine**.

Experimental Protocol

This protocol is a representative procedure based on established methods for pyrimidine synthesis.^{[4][5]}

Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and thiourea (1.0 eq) in ethanol.
- **Catalysis:** Add a catalytic amount of concentrated hydrochloric acid.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
- **Purification:** Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 4,6-dimethylpyrimidine-2-thiol, which may exist in equilibrium with its thione tautomer.

Step 2: Synthesis of **4,6-Dimethyl-2-(methylthio)pyrimidine**

- **Reaction Setup:** In a dry, inert atmosphere (e.g., nitrogen or argon), suspend the 4,6-dimethylpyrimidine-2-thiol (1.0 eq) from Step 1 in a suitable solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
- **Deprotonation:** Add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K_2CO_3 , 1.5 eq) portion-wise at 0 °C to form the thiolate.
- **Methylation:** Add a methylating agent like dimethyl carbonate or iodomethane (1.1 eq) dropwise.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- **Workup:** Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

- Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **4,6-Dimethyl-2-(methylthio)pyrimidine**.

Applications in Research and Drug Development

The utility of **4,6-Dimethyl-2-(methylthio)pyrimidine** stems from its structural similarity to endogenous biomolecules and its versatility as a chemical building block.

Role as a Thymine Analog in Antimetabolite Therapy

The primary pharmacological interest in this compound is its function as a thymine analog for antimetabolite therapies. Antimetabolites are a class of chemotherapy drugs that mimic natural substrates (metabolites) involved in the synthesis of DNA and RNA.^[6]

- Mechanism of Action: By resembling thymine, a key pyrimidine base in DNA, **4,6-Dimethyl-2-(methylthio)pyrimidine** can interfere with nucleic acid synthesis.^[7] Rapidly dividing cells, such as cancer cells, have a high demand for nucleotide synthesis. The introduction of an antimetabolite can disrupt this process in several ways:
 - Inhibiting critical enzymes involved in the de novo synthesis of nucleotides.^[6]
 - Being erroneously incorporated into DNA or RNA, leading to a fraudulent genetic code that triggers cell cycle arrest and apoptosis (programmed cell death).^[7]
- Structural Significance: The methylthio group is a key feature, serving as a bioisostere of the methyl group in thymine while simultaneously increasing the molecule's lipophilicity. Enhanced lipophilicity can improve the compound's ability to cross cell membranes, potentially increasing its bioavailability and intracellular concentration.

Intermediate in Chemical Synthesis

Beyond its direct biological activity, the pyrimidine core is a foundational scaffold in medicinal chemistry and agrochemistry.^[3] **4,6-Dimethyl-2-(methylthio)pyrimidine** serves as a valuable intermediate for building more complex molecules. The methylthio group can be further modified, for example, by oxidation to a methylsulfinyl or methylsulfonyl group, which are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions. This

allows for the introduction of diverse functional groups at the C2 position, enabling the generation of large libraries of compounds for drug screening.

Conclusion

4,6-Dimethyl-2-(methylthio)pyrimidine is a molecule of significant synthetic and pharmacological value. Its well-defined structure, accessible synthesis, and functional role as a thymine analog make it a powerful tool for researchers in oncology and drug discovery. The strategic design, featuring a lipophilic methylthio group on a core pyrimidine scaffold, exemplifies the principles of rational drug design. This guide provides the foundational knowledge required for its effective handling, synthesis, and application in advanced scientific research.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). 4,6-Dimethoxy-2-methylthiopyrimidine. National Center for Biotechnology Information.
- Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. *Letters in Organic Chemistry*, 18(4), 311-317.
- NIST. (n.d.). Pyrimidine, 4,6-dichloro-2-(methylthio)-. NIST Chemistry WebBook.
- Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate.
- Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. ResearchGate.
- NIST. (n.d.). Pyrimidine, 4,6-dimethyl-. NIST Chemistry WebBook.
- ChemSynthesis. (2024). 4,6-dimethylpyrimidine.
- Zhang, H., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β -ketoester. *RSC Advances*.
- PubChem. (n.d.). 4,6-Dimethylpyrimidine. National Center for Biotechnology Information.
- Cheméo. (n.d.). Chemical Properties of Pyrimidine, 2-(methylthio)-.
- MDPI. (2019). 2-(Heptylthio)pyrimidine-4,6-diamine. *Molbank*, 2019(2), M1064.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ^1H and ^{13}C NMR study of the pyrazolo[1,5-a]pyrimidine system. *Canadian Journal of Chemistry*, 70(4), 1093-1097.
- NIST. (n.d.). 2(1H)-Pyrimidinethione, 4,6-dimethyl-. NIST Chemistry WebBook.

- PubMed. (1994). The Antimitotic Drug 4,6-dimethyl-2-amino-3,4,5- Trimethoxyphenyl-Pyrimidine Inhibits the Nucleoside Transport System of Cells From Various Animal Species. *Experientia*, 50(1), 29-33.
- EBSCO. (n.d.). Antimetabolites in chemotherapy. Research Starters.
- Lennard, L. (1999). Therapeutic drug monitoring of antimetabolic cytotoxic drugs. *British Journal of Clinical Pharmacology*, 47(2), 121-133.
- Cleveland Clinic. (n.d.). What Are Antimetabolites?.
- Peters, G. J., van der Wilt, C. L., van Triest, B., & Pinedo, H. M. (2000). Basis for effective combination cancer chemotherapy with antimetabolites. *Pharmacology & Therapeutics*, 87(2-3), 227-253.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. agrochemx.com [agrochemx.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antimetabolites in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 7. Therapeutic drug monitoring of antimetabolic cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4,6-Dimethyl-2-(methylthio)pyrimidine molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088904#4-6-dimethyl-2-methylthio-pyrimidine-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com